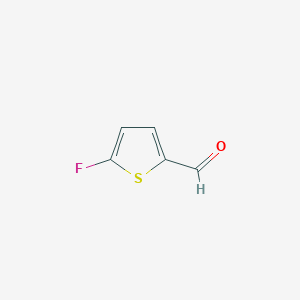

5-Fluorothiophene-2-carbaldehyde

説明

Significance of Fluorinated Heterocycles in Modern Chemical Synthesis and Applications

The presence of fluorine can drastically alter a molecule's reactivity, lipophilicity, bioavailability, and metabolic stability. researchgate.netresearchgate.net For instance, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, which can be crucial for drug-receptor interactions. tandfonline.com This has led to the inclusion of fluorinated heterocyclic moieties in approximately 20% of all pharmaceuticals on the market, with this number rising to 30% for blockbuster drugs. tandfonline.com The C-F bond's strength and the general absence of this bond in nature contribute to enhanced metabolic stability, prolonging the therapeutic effect of a drug. tandfonline.com

Beyond medicine, fluorinated heterocycles are pivotal in the development of advanced materials. Fluorinated thiophenes, for example, are key components in organic electronics, contributing to the creation of efficient solar cells and light-emitting diodes. nih.gov

Contextualizing Thiophene-2-carbaldehyde (B41791) Derivatives in Advanced Chemical Research

Thiophene-2-carbaldehyde and its derivatives are versatile building blocks in organic synthesis. ontosight.ai The thiophene (B33073) ring, a five-membered heterocycle containing sulfur, imparts unique electronic and structural features to molecules. ontosight.airesearchgate.net These compounds serve as crucial intermediates in the synthesis of a wide range of products, including pharmaceuticals, polymers, and dyes. ontosight.aiontosight.ai

Thiophene-based molecules have demonstrated a broad spectrum of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. researchgate.netnih.gov In materials science, polymers derived from thiophene are prized for their conductivity and are used in the fabrication of electronic devices. journalskuwait.org The aldehyde group at the 2-position of the thiophene ring provides a reactive handle for a variety of chemical transformations, making it a valuable synthon for constructing more complex molecular architectures. ontosight.ai

Rationale for Focused Investigation on 5-Fluorothiophene-2-carbaldehyde

The specific focus on this compound stems from the synergistic combination of the properties of both the fluorine atom and the thiophene-2-carbaldehyde scaffold. The introduction of a fluorine atom at the 5-position of the thiophene ring can significantly modulate the electronic properties of the entire molecule. This strategic fluorination can enhance the biological activity of resulting compounds or fine-tune the electronic characteristics of materials derived from it.

Research into this compound and its derivatives is driven by the potential to create novel pharmaceuticals with improved efficacy and pharmacokinetic profiles. For example, it can be a key starting material for synthesizing compounds that act as antagonists for adenosine (B11128) receptors. cookechem.com Furthermore, its use in the synthesis of advanced materials can lead to the development of more efficient and stable organic electronic devices.

The table below provides a comparative overview of the physical and chemical properties of this compound and related thiophene-2-carbaldehyde derivatives, highlighting the influence of different substituents on the thiophene ring.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | 31165-68-1 | C5H3FOS | 130.14 | Not available |

| Thiophene-2-carbaldehyde | 98-03-3 | C5H4OS | 112.15 | 198 |

| 5-Chlorothiophene-2-carbaldehyde | 7283-96-7 | C5H3ClOS | 146.59 | 99 °C/21 mmHg |

| 5-Bromothiophene-2-carbaldehyde | 4701-17-1 | C5H3BrOS | 191.04 | 108-110 °C/15 mmHg |

| 5-Nitrothiophene-2-carbaldehyde | 5263-15-0 | C5H3NO3S | 157.15 | Not available |

| 5-Methylthiophene-2-carbaldehyde | 13679-70-4 | C6H6OS | 126.18 | 220 |

| 5-Phenylthiophene-2-carbaldehyde | 32457-96-0 | C11H8OS | 188.25 | Not available |

Interactive Data Table

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-fluorothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FOS/c6-5-2-1-4(3-7)8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURANAVGCJMDFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564035 | |

| Record name | 5-Fluorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29669-49-6 | |

| Record name | 5-Fluoro-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29669-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluorothiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluorothiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 5 Fluorothiophene 2 Carbaldehyde

Retrosynthetic Analysis of 5-Fluorothiophene-2-carbaldehyde

A retrosynthetic analysis of this compound suggests several logical disconnection points. The formyl group can be envisioned as arising from the functional group interconversion of a carboxylic acid, a nitrile, or through direct formylation of the 5-fluorothiophene core. The C-F bond itself presents two main retrosynthetic pathways: direct fluorination of a pre-formed thiophene-2-carbaldehyde (B41791) derivative or the construction of the thiophene (B33073) ring with the fluorine atom already incorporated into one of the precursors. This leads to the exploration of direct fluorination techniques, heterocyclization routes, and functional group interconversions as primary synthetic strategies.

Direct Fluorination Approaches to Thiophene-2-carbaldehyde Scaffolds

The direct introduction of a fluorine atom onto the thiophene ring, particularly at the 5-position of a 2-substituted thiophene, is a common strategy. The high reactivity of the thiophene ring towards electrophilic substitution makes this a feasible, albeit sometimes challenging, approach due to regioselectivity and the potential for over-fluorination. nih.gov

Electrophilic Fluorination Strategies

Electrophilic fluorination is a prominent method for the synthesis of fluorinated aromatic compounds. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly employed for this purpose. wikipedia.org These reagents contain a nitrogen-fluorine bond and act as a source of "F+". The electron-rich thiophene ring attacks the electrophilic fluorine, leading to the substitution of a hydrogen atom with fluorine. The 2- and 5-positions of thiophene are highly susceptible to electrophilic attack. wikipedia.org For thiophene-2-carbaldehyde, the formyl group is deactivating, but the directing effect of the sulfur atom still favors substitution at the 5-position.

Table 1: Examples of Electrophilic Fluorination Reagents

| Reagent Name | Abbreviation |

|---|---|

| N-Fluorobenzenesulfonimide | NFSI |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor |

Nucleophilic Fluorination Approaches

While less common for introducing fluorine directly onto an unactivated aromatic ring, nucleophilic aromatic substitution (SNAr) can be a viable strategy if a suitable leaving group is present at the 5-position of the thiophene-2-carbaldehyde. A good leaving group, such as a nitro or halo group, is typically required to facilitate the attack of a nucleophilic fluoride (B91410) source like potassium fluoride or cesium fluoride.

Heterocyclization Routes for Constructing the 5-Fluorothiophene Moiety

An alternative to direct fluorination is the construction of the fluorinated thiophene ring from acyclic or other heterocyclic precursors. These methods build the desired 5-fluorothiophene core with the fluorine atom already in place. One such approach involves the cyclization of functionalized precursors. For instance, a reaction sequence starting from CF3-bearing cyclopropanes can lead to the formation of ring-fluorinated thiophene derivatives. acs.orgnii.ac.jpacs.org This involves the generation of difluorocarbocations which then react with sulfur nucleophiles. acs.orgnii.ac.jpacs.org Subsequent cyclization reactions can then form the thiophene ring. acs.orgnii.ac.jpacs.org The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent, is a classic method for thiophene synthesis and can be adapted for fluorinated analogs if the appropriate fluorinated dicarbonyl precursor is available. wikipedia.org

Functional Group Interconversion from Related 5-Fluorothiophene Precursors

Once the 5-fluorothiophene core is established, the 2-carbaldehyde group can be introduced through functional group interconversion from other functionalities at the 2-position.

Conversion from 5-Fluorothiophene-2-carboxylic Acid Derivatives

A common and reliable method for the synthesis of aldehydes is the reduction of corresponding carboxylic acids or their derivatives, such as esters or acid chlorides. 5-Chlorothiophene-2-carboxylic acid can be prepared from 2-chlorothiophene (B1346680) via Friedel-Crafts acylation followed by hydrolysis, or through the Grignard reaction of 5-chloro-2-bromothiophene with carbon dioxide. chemicalbook.com A similar strategy could be applied for the fluoro-analogue. Once 5-fluorothiophene-2-carboxylic acid is obtained, it can be converted to the acid chloride using a reagent like thionyl chloride or oxalyl chloride. google.com The resulting 5-fluorothiophene-2-carbonyl chloride can then be reduced to the aldehyde using a variety of reducing agents. A common method is the Rosenmund reduction, which utilizes hydrogen gas with a poisoned palladium catalyst (e.g., palladium on barium sulfate). Alternatively, hydride reagents such as lithium tri-tert-butoxyaluminum hydride can be used to selectively reduce the acid chloride to the aldehyde.

Table 2: Reagents for Functional Group Interconversion

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 5-Fluorothiophene-2-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. H₂, Pd/BaSO₄ (Rosenmund reduction) | This compound |

| 5-Fluorothiophene-2-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. LiAl(O-t-Bu)₃H | This compound |

Another route involves the conversion of the carboxylic acid to an amide, followed by reduction. For example, 5-chlorothiophene-2-carboxylic acid can be converted to its amide, which can then be further transformed. beilstein-journals.org A similar pathway for the fluorinated derivative is plausible.

Transformations from Other 5-Fluorothiophene-2-substituted Compounds

The preparation of this compound can be efficiently achieved by the chemical transformation of other readily available 5-fluorothiophene-2-substituted precursors. Key methods include the oxidation of the corresponding alcohol and the reduction of the carbonyl chloride.

One of the most common and straightforward methods is the oxidation of (5-fluorothiophen-2-yl)methanol. While direct literature on the oxidation of this specific substrate is not prevalent, the oxidation of similar substituted benzyl (B1604629) and heterocyclic alcohols is a well-established transformation. For instance, the oxidation of (2-bromo-5-fluoro-phenyl)methanol to 2-bromo-5-fluoro-benzaldehyde has been successfully carried out using manganese dioxide (MnO₂) in dichloromethane (B109758) (DCM) at room temperature, affording the aldehyde in high yield. This suggests that a similar approach using a mild oxidizing agent like MnO₂ would be effective for the synthesis of this compound from its corresponding alcohol.

Another important transformation is the reduction of 5-fluorothiophene-2-carbonyl chloride. Acyl chlorides are highly reactive intermediates that can be selectively reduced to aldehydes. While specific examples for the 5-fluoro substituted thiophene are scarce, the reduction of acid chlorides is a fundamental reaction in organic synthesis. Various reagents, such as lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃), are known to effectively perform this transformation at low temperatures. The synthesis of the precursor, 5-chlorothiophene-2-carbonyl chloride, is well-documented and typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.comtcichemicals.comgoogle.comgoogle.com This suggests a viable two-step route to this compound from the corresponding carboxylic acid, via the acyl chloride intermediate.

Furthermore, the hydrolysis of imine or hydrazone derivatives can also yield the desired aldehyde. For example, the hydrolysis of a hydrazone moiety using Amberlyst 15H in a mixture of acetone (B3395972) and water has been used to produce 5-aminothiophene-2,4-dicarboxylates, indicating that similar hydrolytic strategies could be applied to appropriately substituted 5-fluorothiophene precursors.

The table below summarizes potential transformations of 5-fluorothiophene-2-substituted compounds to this compound based on analogous reactions.

| Starting Material | Reagent(s) | Product | Plausible Yield |

| (5-Fluorothiophen-2-yl)methanol | Manganese Dioxide (MnO₂) | This compound | High |

| 5-Fluorothiophene-2-carbonyl chloride | Lithium tri-tert-butoxyaluminum hydride | This compound | Moderate to High |

| 5-Fluorothiophene-2-carboxylic acid | 1. Thionyl chloride 2. Reducing agent | This compound | Moderate to High |

| 5-Nitrothiophen-2-ylmethylene diacetate | Hydrochloric acid in methanol/water | 5-Nitrothiophene-2-carbaldehyde | High (by analogy) chemicalbook.com |

Advanced Catalytic Synthesis Techniques

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its derivatives has benefited from the application of transition metal-catalyzed cross-coupling reactions, and there is growing potential for the use of organocatalytic and biocatalytic approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Several of these reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, have been applied to the synthesis of substituted thiophenes and could be adapted for the synthesis of this compound. wikipedia.orgmdpi.comnih.gov

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, is a versatile method for creating aryl-aryl bonds. A series of 4-arylthiophene-2-carbaldehydes have been synthesized in good to excellent yields via the Suzuki-Miyaura cross-coupling of a boronic acid or ester with a halogenated thiophene-2-carbaldehyde. nih.gov For the synthesis of this compound, a plausible route would involve the coupling of 5-fluorothiophene-2-boronic acid with a suitable formylating agent or the coupling of a 5-halothiophene-2-carbaldehyde with a fluorinating reagent, although the former is more common.

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comnih.gov This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. While direct application to the synthesis of this compound is not widely reported, the Sonogashira coupling is extensively used for modifying thiophene rings. For instance, a 5-halothiophene-2-carbaldehyde could be coupled with a protected acetylene, followed by further transformations to introduce the fluorine atom if not already present.

The Heck reaction is a palladium-catalyzed reaction that forms a substituted alkene from an unsaturated halide and an alkene. wikipedia.orgmdpi.comorganic-chemistry.orgyoutube.comlibretexts.org This reaction is particularly useful for the vinylation of aryl halides. A potential application for the synthesis of a precursor to this compound could involve the Heck coupling of a 5-fluorohalothiophene with an appropriate vinyl ether, which could then be hydrolyzed to the aldehyde.

The table below provides an overview of these cross-coupling reactions and their potential application in the synthesis of this compound or its derivatives.

| Reaction Name | Catalyst System | Substrates | Potential Application for this compound Synthesis |

| Suzuki-Miyaura Coupling nih.gov | Pd(0) catalyst, Base | Organoboron compound and Organohalide | Coupling of 5-fluorothiophene-2-boronic acid with a formylating agent. |

| Sonogashira Coupling wikipedia.orglibretexts.org | Pd catalyst, Cu co-catalyst, Base | Terminal alkyne and Aryl/Vinyl halide | Coupling of a 5-halothiophene-2-carbaldehyde with a protected acetylene. |

| Heck Coupling wikipedia.orgorganic-chemistry.orgyoutube.com | Pd catalyst, Base | Unsaturated halide and Alkene | Coupling of a 5-fluorohalothiophene with a vinyl ether. |

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-catalyzed reactions.

Organocatalysis , the use of small organic molecules as catalysts, offers the advantages of being metal-free, often less sensitive to air and moisture, and environmentally benign. While specific organocatalytic methods for the synthesis of this compound are not yet well-established in the literature, the principles of organocatalysis could be applied. For example, organocatalytic formylation reactions of electron-rich heterocycles could be explored as a direct route from 5-fluorothiophene.

Biocatalysis , which utilizes enzymes or whole microbial cells to catalyze chemical reactions, is renowned for its high selectivity and mild reaction conditions. mdpi.com The enzymatic synthesis of aldehydes from carboxylic acids has been demonstrated. For example, carboxylic acid reductases (CARs) have been used for the one-pot production of pyrrole-2-carbaldehyde. mdpi.com This suggests that a similar biocatalytic system could be developed for the reduction of 5-fluorothiophene-2-carboxylic acid to this compound. The use of whole-cell biocatalysts could also offer advantages in cofactor regeneration, making the process more economically viable. The concurrent biocatalytic oxidation of 5-hydroxymethylfurfural (B1680220) to 2,5-furandicarboxylic acid using a combination of galactose oxidase and whole cells further highlights the potential for enzymatic cascades in the synthesis of functionalized heterocycles. mdpi.com

The development of both organocatalytic and biocatalytic routes for the synthesis of this compound represents a promising area for future research, with the potential to provide more sustainable and efficient manufacturing processes.

Reaction Mechanisms and Mechanistic Investigations of 5 Fluorothiophene 2 Carbaldehyde

Aldehyde Functional Group Reactivity in the 5-Fluorothiophene Context

The aldehyde group in 5-Fluorothiophene-2-carbaldehyde is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions. The presence of the electron-withdrawing 5-fluorothiophene ring enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to benzaldehyde.

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. The increased partial positive charge on the carbonyl carbon of this compound, due to the inductive effect of the fluorine atom, facilitates this process.

Common nucleophiles that react with aldehydes include Grignard reagents (organomagnesium halides), organolithium reagents, hydrides, and cyanide. For instance, the reaction with a Grignard reagent, followed by an acidic workup, would be expected to yield a secondary alcohol.

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 1-(5-Fluorothiophen-2-yl)ethanol |

| Hydride | Sodium borohydride (NaBH₄) | (5-Fluorothiophen-2-yl)methanol |

| Cyanide | Hydrogen cyanide (HCN) | 2-(5-Fluorothiophen-2-yl)-2-hydroxyacetonitrile |

Note: The above table provides expected products based on general nucleophilic addition reactions. Specific yields for this compound were not available in the searched literature.

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation to 5-fluorothiophene-2-carboxylic acid can be achieved using various oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid unwanted side reactions on the thiophene (B33073) ring. For a similar compound, 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde, oxidation of the aldehyde group to a carboxylic acid was achieved using 30% hydrogen peroxide in glacial acetic acid. sigmaaldrich.com

Reduction: Reduction of the aldehyde to (5-fluorothiophen-2-yl)methanol can be accomplished using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of aldehydes and ketones. bhu.ac.in For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective. nih.govmdpi.com

| Transformation | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O, or H₂O₂/CH₃COOH | 5-Fluorothiophene-2-carboxylic acid |

| Reduction | NaBH₄ or LiAlH₄ | (5-Fluorothiophen-2-yl)methanol |

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. fiveable.me The product is typically an α,β-unsaturated compound. This compound, with its activated aldehyde group, is a suitable substrate for this reaction.

Active methylene compounds, such as malononitrile and diethyl malonate, possess two electron-withdrawing groups that increase the acidity of the methylene protons, facilitating the formation of a carbanion nucleophile by the base. This carbanion then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final condensed product.

For example, the reaction of an aromatic aldehyde with malononitrile in the presence of a catalyst like piperidine or ammonium acetate yields a benzylidenemalononitrile derivative. rsc.org

| Active Methylene Compound | Catalyst | Expected Product |

|---|---|---|

| Malononitrile | Piperidine | 2-((5-Fluorothiophen-2-yl)methylene)malononitrile |

| Diethyl malonate | Piperidine | Diethyl 2-((5-fluorothiophen-2-yl)methylene)malonate |

Note: While the Knoevenagel condensation is a general reaction for aromatic aldehydes, specific yields and detailed research findings for this compound were not available in the searched literature.

Influence of Fluorine Substituent on Reaction Pathways and Selectivity

The fluorine atom at the 5-position of the thiophene ring exerts a significant influence on the reactivity and selectivity of this compound through its electronic effects.

Fluorine is the most electronegative element and thus exhibits a strong electron-withdrawing inductive effect (-I). This effect deactivates the thiophene ring towards electrophilic attack by reducing its electron density. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic system through a resonance effect (+M), which is electron-donating.

The presence of the fluorine atom enhances the electronic properties of the molecule, which is of interest in the fields of organic electronics and pharmaceuticals. stackexchange.com The electron-withdrawing nature of both the fluorine substituent and the aldehyde group creates a "push-pull" electronic system. stackexchange.com

While the thiophene ring in this compound is deactivated towards electrophilic aromatic substitution, if such a reaction were to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. The aldehyde group is a meta-directing deactivator. The fluorine atom, although deactivating, is an ortho-, para-director due to its ability to stabilize the intermediate carbocation (arenium ion) through resonance at these positions. libretexts.org

In this compound, the 2-position is occupied by the aldehyde group and the 5-position by the fluorine atom. The available positions for substitution are the 3- and 4-positions. The directing effects of the two substituents are as follows:

Aldehyde group (-CHO): Directs incoming electrophiles to the meta-position, which in this case is the 4-position.

Fluorine atom (-F): Directs incoming electrophiles to the ortho- and para-positions. The ortho-position to the fluorine is the 4-position, and the para-position is the 3-position.

Therefore, both substituents direct towards the 4-position. This reinforcement of directing effects would strongly favor electrophilic substitution at the 4-position of the thiophene ring.

| Substituent | Electronic Effect | Directing Effect | Favored Position(s) |

|---|---|---|---|

| -CHO | Electron-withdrawing (-I, -M) | Meta | 4 |

| -F | Electron-withdrawing (-I), Electron-donating (+M) | Ortho, Para | 3, 4 |

Mechanistic Elucidation of Novel Transformations Involving this compound

The inherent reactivity of the aldehyde functional group, coupled with the electronic influence of the fluorine-substituted thiophene ring, makes this compound a versatile substrate for a variety of chemical transformations. While established reactions of aldehydes are expected to proceed, recent research has focused on elucidating the mechanisms of novel transformations, providing deeper insights into the reaction pathways, intermediates, and transition states involving this fluorinated heterocyclic aldehyde. These investigations are crucial for the rational design of new synthetic methodologies and the construction of complex molecular architectures.

One area of significant interest has been the application of this compound in multicomponent reactions (MCRs), which offer a powerful tool for the efficient synthesis of diverse heterocyclic scaffolds. The mechanistic pathways of these reactions are often complex, involving a cascade of sequential or concurrent bond-forming events. Understanding the role of the fluorothiophene moiety in influencing the regioselectivity and stereoselectivity of these transformations is a key objective of mechanistic studies.

| Step | Description | Key Intermediate |

| 1 | Acid-catalyzed condensation of this compound and urea. | N-acyliminium ion |

| 2 | Nucleophilic addition of the enol of a β-dicarbonyl compound. | Open-chain ureide |

| 3 | Intramolecular cyclization. | Tetrahydro-pyrimidinone derivative |

| 4 | Dehydration. | 3,4-Dihydropyrimidin-2(1H)-one |

Another important class of reactions where this compound serves as a key building block is the synthesis of pyrazoles . Typically, this involves the condensation of the aldehyde with a hydrazine (B178648) derivative. The initial step is the formation of a hydrazone. Subsequent intramolecular cyclization, often promoted by an acid or base catalyst, followed by oxidation or elimination, leads to the aromatic pyrazole ring. The regioselectivity of the cyclization step can be influenced by the electronic nature of the substituents on both the thiophene ring and the hydrazine. Mechanistic studies in this area often employ spectroscopic techniques, such as NMR, to identify and characterize key intermediates like the initial hydrazone and any cyclic precursors.

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Class |

| This compound | Urea, Ethyl acetoacetate | Biginelli Reaction | Dihydropyrimidinones |

| This compound | Hydrazine hydrate | Condensation/Cyclization | Pyrazoles |

| This compound | Active methylene compounds | Knoevenagel Condensation | α,β-Unsaturated compounds |

Furthermore, the participation of this compound in [3+2] cycloaddition reactions represents a modern approach to constructing five-membered heterocyclic rings. In these reactions, the aldehyde can be a precursor to a three-atom component or react with one. For example, the in-situ generation of an azomethine ylide from the condensation of this compound with an amino acid can be followed by a [3+2] cycloaddition with a dipolarophile. The mechanism of such reactions is often concerted, though stepwise pathways can also operate. The facial selectivity and regioselectivity of the cycloaddition are governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and the dipolarophile. Computational chemistry plays a pivotal role in elucidating these aspects by modeling the transition state energies and orbital interactions.

Detailed mechanistic investigations into these and other novel transformations of this compound are essential for expanding its synthetic utility. Future research will likely focus on employing advanced computational and spectroscopic methods to map the potential energy surfaces of these reactions, isolate and characterize fleeting intermediates, and gain a more profound understanding of the factors that control their outcomes.

Derivatization Strategies and Synthetic Transformations of 5 Fluorothiophene 2 Carbaldehyde

Formation of Imine, Oxime, and Hydrazone Derivatives

The carbonyl group of 5-fluorothiophene-2-carbaldehyde readily reacts with primary amines, hydroxylamines, and hydrazines to form imines (Schiff bases), oximes, and hydrazones, respectively. redalyc.orgyoutube.comkhanacademy.org These condensation reactions are typically catalyzed by an acid and involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. redalyc.orgnih.gov

The general mechanism for the formation of these derivatives involves a two-step process: nucleophilic addition to the carbonyl group to form a hemiaminal intermediate, followed by the elimination of a water molecule to yield the final product. nih.gov The stability of the resulting C=N double bond can be influenced by the substituent on the nitrogen atom. For instance, oximes and hydrazones often exhibit enhanced stability compared to simple imines, which can be attributed to resonance effects. youtube.com

The formation of imines from aldehydes and primary amines is a well-established reaction. redalyc.org While specific examples involving this compound are not extensively detailed in the provided results, the general reactivity of aldehydes suggests its capability to undergo such transformations. redalyc.orgsemanticscholar.org Similarly, the reaction with hydroxylamine (B1172632) would yield the corresponding this compound oxime. youtube.comkhanacademy.org The reaction with hydrazine (B178648) or its derivatives, such as 6-hydrazinopyridyl groups, would lead to the formation of hydrazones. youtube.comresearchgate.netnih.gov Aniline and its derivatives can act as effective catalysts for these ligation reactions. researchgate.netnih.gov

| Reactant | Product Type | General Reaction |

| Primary Amine (R-NH₂) | Imine | This compound + R-NH₂ → 5-Fluoro-N-(thiophen-2-ylmethylene)alkanamine |

| Hydroxylamine (NH₂OH) | Oxime | This compound + NH₂OH → this compound oxime |

| Hydrazine (N₂H₄) | Hydrazone | This compound + N₂H₄ → (E)-(5-Fluorothiophen-2-yl)methylenehydrazine |

Carbon-Carbon Bond Forming Reactions

The aldehyde functionality of this compound is a key feature that allows for the construction of larger molecules through various carbon-carbon bond-forming reactions.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base to form an α,β-unsaturated product. wikipedia.orgpearson.comsigmaaldrich.com The active hydrogen component typically has electron-withdrawing groups that increase the acidity of the methylene (B1212753) protons. wikipedia.org

In the context of this compound, it can react with compounds containing active methylene groups, such as malonic acid or its derivatives, in the presence of a basic catalyst like piperidine. wikipedia.orgsphinxsai.com This reaction would lead to the formation of a new carbon-carbon double bond, yielding a substituted acrylic acid derivative. A notable variation is the Doebner modification, where pyridine (B92270) is used as the solvent, and the reaction with a carboxylic acid-containing nucleophile is accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

| Reactant | Condensation Type | Catalyst | Product |

| Malonic Acid | Knoevenagel (Doebner modification) | Pyridine | 3-(5-Fluorothiophen-2-yl)acrylic acid |

| Creatinine | Knoevenagel | Piperidine | 2-Acetamido-5-((5-fluorothiophen-2-yl)methylene)-1-methyl-1H-imidazol-4(5H)-one |

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental methods for the synthesis of alkenes from aldehydes and ketones. nih.gov The Wittig reaction utilizes a phosphonium (B103445) ylide, while the HWE reaction employs a phosphonate (B1237965) carbanion, which is generally more nucleophilic. nih.govwikipedia.org

The HWE reaction is particularly advantageous as it often provides excellent (E)-stereoselectivity and the phosphate (B84403) byproduct is easily removed by aqueous extraction. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In this reaction, a phosphonate ester is first deprotonated with a base (e.g., NaH) to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde, in this case, this compound. The resulting intermediate subsequently eliminates a dialkylphosphate salt to afford the alkene. wikipedia.orgalfa-chemistry.com The stereochemical outcome can be influenced by reaction conditions such as temperature and the nature of the cation. wikipedia.org

| Reagent | Reaction Type | Base | Typical Product |

| Phosphonium Ylide | Wittig | Strong Base | (E/Z)-1-(2-(5-Fluorothiophen-2-yl)vinyl)benzene |

| Phosphonate Carbanion | Horner-Wadsworth-Emmons | NaH, LiCl/DBU | (E)-Ethyl 3-(5-fluorothiophen-2-yl)acrylate |

Grignard reagents (RMgX) and organolithium reagents (RLi) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. chemistrysteps.comlibretexts.orglibretexts.org The reaction of this compound with these organometallic reagents would result in the formation of a secondary alcohol after an acidic workup. libretexts.orgmasterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. libretexts.org This addition forms an alkoxide intermediate, which is then protonated during the workup step to yield the alcohol. masterorganicchemistry.com It is crucial to perform these reactions under anhydrous conditions, as both Grignard and organolithium reagents are strong bases and will react with any acidic protons present, such as those in water. libretexts.orglibretexts.org

| Reagent | Reagent Type | Product (after workup) |

| Phenylmagnesium Bromide | Grignard | (5-Fluorothiophen-2-yl)(phenyl)methanol |

| n-Butyllithium | Organolithium | 1-(5-Fluorothiophen-2-yl)pentan-1-ol |

Heterocyclic Annulation and Ring-Forming Reactions

The aldehyde group of this compound can participate in reactions that lead to the formation of new heterocyclic rings. These annulation reactions are valuable for constructing complex molecular architectures. For instance, it can be a component in the synthesis of thiazole (B1198619) derivatives. researchgate.netbohrium.com The reaction of an aldehyde with a compound containing both an amine and a thiol group, or their precursors, can lead to the formation of a thiazole ring. One-pot procedures for the synthesis of thiazol-2-imine derivatives have been reported, involving the reaction of primary amines, isothiocyanates, and α-haloaldehydes. nih.gov While a direct example with this compound is not provided, its participation in similar synthetic strategies is plausible. Furthermore, N-heterocyclic carbene (NHC) catalyzed annulation reactions can lead to the formation of spirocyclic compounds. rsc.org

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. mdpi.comresearchgate.net The aldehyde functionality of this compound makes it an ideal component for various MCRs.

For example, it can participate in Ugi-type reactions, which typically involve an aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.comnih.gov Another example is the Povarov reaction for the synthesis of tetrahydroquinolines, which can involve an aldehyde component. nih.gov The Biginelli reaction, which produces dihydropyrimidinones, is another classic MCR where an aldehyde is a key starting material. researchgate.net While specific examples detailing the use of this compound in these named MCRs are not explicitly found in the search results, its chemical nature strongly suggests its suitability as a substrate in such transformations for the generation of diverse and complex molecules. mdpi.comnih.govnih.gov

Chiral Derivatization for Stereochemical Control

The introduction of chirality and the control of stereochemistry are pivotal in the synthesis of complex, biologically active molecules. For this compound, while specific literature on its direct chiral derivatization is limited, established methodologies for other aromatic and thiophene-based aldehydes provide a strong foundation for achieving stereochemical control. These strategies primarily involve the use of chiral auxiliaries and catalysts to direct the formation of specific stereoisomers in reactions involving the aldehyde functionality.

A key approach to inducing chirality is through the formation of chiral ligands from the aldehyde, which can then direct subsequent reactions. For instance, chiral bis(β-amino alcohol) ligands have been synthesized from thiophene-2,5-dicarbaldehyde and used to create chiral catalysts for asymmetric reactions. mdpi.com A similar strategy could be employed for this compound. The aldehyde would first be reacted with a chiral β-amino alcohol to form a chiral ligand. This ligand, when complexed with a metal center such as copper(II) acetate, could catalyze asymmetric additions to the aldehyde or other substrates, yielding products with high enantiomeric excess. mdpi.com

Another well-established method for stereochemical control is the use of chiral auxiliaries, such as Evans-type oxazolidinones. wikipedia.org These auxiliaries are temporarily attached to a reactant to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com In the context of this compound, the aldehyde could be used in an aldol reaction with a carbonyl compound bearing a chiral oxazolidinone auxiliary. The steric hindrance and electronic properties of the auxiliary would guide the approach of the aldehyde, leading to the diastereoselective formation of a new stereocenter. wikipedia.org The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Organocatalysis offers a powerful, metal-free alternative for the stereoselective transformation of aldehydes. acs.orgnih.gov Chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, can activate aldehydes towards nucleophilic attack in a highly enantioselective manner. acs.orgacs.org For this compound, an organocatalytic approach could be used in various reactions, including Michael additions, aldol reactions, or Diels-Alder reactions. acs.orgrsc.org The catalyst forms a transient chiral iminium ion with the aldehyde, which then reacts with the nucleophile, with the catalyst directing the facial selectivity of the attack. nih.gov This methodology has been successfully applied to other fluorinated aldehydes, suggesting its potential applicability to this compound. acs.orgrsc.org

The following table summarizes potential chiral derivatization strategies applicable to this compound based on research with analogous compounds.

Table 1: Potential Chiral Derivatization Strategies and Expected Outcomes

| Strategy | Chiral Reagent/Auxiliary | Reaction Type | Potential Product | Expected Stereochemical Control |

|---|---|---|---|---|

| Chiral Ligand Synthesis | Chiral β-amino alcohols | Asymmetric Henry Reaction | Chiral nitroaldols | High enantiomeric excess (up to 94.6% ee reported for similar aldehydes) mdpi.com |

| Chiral Auxiliary | Evans Oxazolidinones | Asymmetric Aldol Reaction | Diastereomerically enriched aldol adducts | High diastereoselectivity |

| Organocatalysis | Diarylprolinol silyl ether | Asymmetric Diels-Alder Reaction | Exo-selective cycloadducts | Excellent exo-selectivity and enantioselectivity acs.orgnih.gov |

| Organocatalysis | Diarylprolinol silyl ether | α-Functionalization | α-substituted chiral aldehydes | High yields and excellent enantioselectivities acs.org |

Detailed research findings on related systems underscore the feasibility of these approaches. For example, the asymmetric Henry reaction catalyzed by a copper complex of a chiral bis(β-amino alcohol) ligand derived from thiophene-2,5-dicarbaldehyde afforded chiral nitroaldols with up to 94.6% enantiomeric excess. mdpi.com Similarly, the organocatalytic Diels-Alder reaction of α-fluoro α,β-unsaturated aldehydes using a diarylprolinol silyl ether catalyst has been shown to produce fluorinated quaternary chiral centers with excellent exo-selectivity and enantioselectivity. acs.orgnih.gov These results provide a strong indication that similar levels of stereochemical control could be achieved in reactions involving this compound.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiophene-2,5-dicarbaldehyde |

| Copper(II) acetate |

Applications of 5 Fluorothiophene 2 Carbaldehyde in Advanced Chemical Research

Role as a Versatile Building Block in Medicinal Chemistry Lead Discovery and Optimization

The thiophene (B33073) nucleus is a well-established pharmacophore in drug discovery, present in numerous FDA-approved drugs. nih.govrsc.org Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. cognizancejournal.comeprajournals.com The introduction of a fluorine atom can further enhance the pharmacological profile of a molecule.

5-Fluorothiophene-2-carbaldehyde serves as a key starting material for the synthesis of more complex molecular architectures with potential therapeutic applications. The aldehyde functional group is particularly reactive, allowing for a variety of chemical transformations to build diverse molecular scaffolds.

Key Reactions and Resulting Scaffolds:

Condensation Reactions: The aldehyde can react with amines to form Schiff bases or with active methylene (B1212753) compounds in Knoevenagel condensations. These reactions are fundamental in creating larger, more complex heterocyclic systems.

Reductive Amination: This reaction allows for the introduction of various amine-containing side chains, a common strategy in modifying a drug candidate's solubility and target-binding properties.

Wittig and Horner-Wadsworth-Emmons Reactions: These methods enable the formation of carbon-carbon double bonds, facilitating the connection of the fluorothiophene core to other cyclic or acyclic moieties.

Cyclization Reactions: The aldehyde can participate in various cyclization reactions to form fused ring systems, such as thienopyrimidines or thienopyridines, which are prevalent scaffolds in many biologically active compounds.

The 2-aminothiophene scaffold, which can be synthesized from precursors like this compound, is a particularly privileged structure in medicinal chemistry, known to be a synthon for a wide array of biologically active heterocycles. nih.govresearchgate.netresearchgate.net

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from Thiophene Aldehydes

| Scaffold Class | Synthetic Transformation from Aldehyde | Potential Biological Activities |

|---|---|---|

| Thienopyrimidines | Condensation with urea or thiourea derivatives followed by cyclization | Anticancer, Antiviral, Kinase Inhibition |

| Schiff Bases | Condensation with primary amines | Antimicrobial, Anticancer |

| Chalcones | Claisen-Schmidt condensation with acetophenones | Anti-inflammatory, Antioxidant, Anticancer |

| Thiophene Carboxamides | Oxidation to carboxylic acid followed by amide coupling | Anticancer, Antifungal |

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. nih.gov The fluorine atom in this compound can impart several beneficial effects on the resulting drug molecules. researchgate.netresearchgate.netconsensus.app

Key Benefits of Fluorine Incorporation:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. researchgate.net Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block this oxidation, thereby increasing the drug's half-life and bioavailability.

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors. researchgate.net It can also influence the conformation of the molecule, locking it into a bioactive shape that enhances binding affinity.

Lipophilicity and Permeability: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target. researchgate.net

pKa Modulation: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a drug's solubility and target engagement.

The presence of fluorine in this compound provides a valuable tool for medicinal chemists to fine-tune the properties of lead compounds and develop more effective and safer drug candidates.

Integration into Materials Science for Functional Polymers and Optoelectronic Devices

Thiophene-based materials are at the forefront of organic electronics research due to their excellent semiconducting properties. nih.gov The ability to tune these properties through chemical modification makes thiophene derivatives, including this compound, attractive building blocks for advanced materials. nottingham.ac.ukpolykey.eu

Conjugated polymers, characterized by alternating single and double bonds along their backbone, are essential components of many organic electronic devices. Polythiophenes are a prominent class of conjugated polymers, and this compound can serve as a monomer for their synthesis. researchgate.net

The polymerization of thiophene derivatives can be achieved through various methods, including oxidative chemical or electrochemical polymerization and transition metal-catalyzed cross-coupling reactions. rsc.orgrsc.org The aldehyde group on the monomer can be preserved during some polymerization methods or can be used as a reactive site for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the polymer's properties. For instance, thiophene-2-carbaldehyde (B41791) can be polymerized using hydrochloric acid as a catalyst. journalskuwait.orgjournalskuwait.org

The incorporation of fluorine into the polymer backbone can significantly influence the electronic properties of the resulting material. The strong electron-withdrawing nature of fluorine can lower the HOMO and LUMO energy levels of the polymer, which can improve its stability and affect its charge transport characteristics.

Polymers and small molecules derived from this compound have potential applications in a variety of organic electronic devices.

Potential Applications in Organic Electronics:

Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are widely used as the active semiconductor layer in OFETs. The properties of these polymers, such as charge carrier mobility and on/off ratio, can be tailored by modifying the monomer structure.

Organic Photovoltaics (OPVs): In organic solar cells, thiophene-based materials are often used as the electron-donating component in the active layer. rsc.org The electronic properties of these materials are crucial for efficient light absorption and charge separation.

Organic Light-Emitting Diodes (OLEDs): Functionalized thiophenes can be incorporated into the emissive or charge-transporting layers of OLEDs. The fluorine substitution can influence the emission color and efficiency of the device.

The aldehyde functionality of this compound also allows for its use in creating functionalizable and adhesive semiconducting polymers, which can improve the interface between different layers in an electronic device. acs.org

Catalytic Applications in Organic Synthesis

While the primary role of this compound in organic synthesis is that of a building block, the aldehyde functionality can, in some contexts, participate in catalytic cycles. For instance, aldehydes can be precursors to N-heterocyclic carbenes (NHCs), which are a class of organocatalysts. However, the direct application of this compound as a catalyst is not widely reported.

Ligand Design for Metal-Catalyzed Reactions

The aldehyde functionality and the fluorine-substituted thiophene core of this compound make it an attractive scaffold for the design of specialized ligands for metal-catalyzed reactions. The aldehyde group offers a convenient handle for the synthesis of various ligand classes, most notably Schiff base ligands, through condensation with chiral amines and their derivatives.

The incorporation of the 5-fluorothiophene moiety into a ligand framework can significantly influence the catalytic activity and selectivity of the corresponding metal complex. The fluorine atom, being highly electronegative, can modulate the electronic properties of the thiophene ring, which in turn affects the donor-acceptor characteristics of the ligand. This electronic tuning can be crucial for optimizing the performance of a metal catalyst in a specific transformation. Research on related thiophene-based Schiff base complexes has demonstrated their utility in a variety of catalytic reactions. For instance, metal complexes of Schiff bases derived from 2-thiophene carboxaldehyde and aminobenzoic acid have been synthesized and characterized. While specific applications in catalysis were not detailed, their formation highlights the feasibility of creating diverse ligand architectures from thiophene aldehydes.

Furthermore, the synthesis of chiral thiophene-salen chromium complexes and their application in the enantioselective Henry reaction underscores the potential of thiophene-based ligands in asymmetric catalysis. These studies provide a strong precedent for the development of chiral ligands from this compound. The condensation of this compound with various chiral diamines could lead to a new class of fluorinated salen-type ligands. The electronic influence of the fluorine atom in these ligands could potentially enhance the catalytic efficiency and stereoselectivity of the metal complexes in reactions such as asymmetric epoxidation, cyclopropanation, and other carbon-carbon bond-forming reactions.

Table 1: Potential Chiral Ligands Derived from this compound and their Anticipated Applications in Metal-Catalyzed Reactions

| Ligand Type | General Structure | Potential Metal Complexes | Potential Catalytic Applications |

| Chiral Schiff Base (Salen-type) | Condensation product with a chiral diamine | Cr(III), Mn(III), Co(II), Ni(II) | Asymmetric Epoxidation, Henry Reaction, Cyanosilylation |

| Chiral β-Amino Alcohol Ligand | Product of reaction with a chiral amino alcohol | Ti(IV), V(IV) | Asymmetric Aldol (B89426) Reactions, Asymmetric Sulfoxidation |

| Phosphine-Imine Ligand | Condensation product with an aminophosphine | Pd(II), Pt(II), Rh(I) | Asymmetric Hydrogenation, Asymmetric Allylic Alkylation |

Precursor for Organocatalyst Development

While the direct application of this compound as a precursor for organocatalysts is an emerging area of research, its structural features suggest significant potential. Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, often relies on catalysts with well-defined stereochemical and electronic properties.

The thiophene scaffold is a known component in the design of some organocatalysts. For example, chiral thioureas have been extensively used as organocatalysts that operate through hydrogen bonding interactions. While not directly derived from an aldehyde, these structures showcase the utility of the thiophene ring in creating effective catalysts.

The aldehyde group of this compound provides a reactive site for the synthesis of various organocatalytic scaffolds. For instance, it can be used to synthesize chiral imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). NHCs are a powerful class of organocatalysts known for their ability to mediate a wide range of transformations. The fluorine atom on the thiophene ring could influence the electronic properties of the resulting NHC, potentially leading to enhanced catalytic activity or novel reactivity.

Another potential avenue is the development of chiral secondary amine catalysts derived from this compound. Jørgensen-Hayashi-type catalysts, which are based on proline and its derivatives, are highly effective in a variety of asymmetric reactions. By incorporating the 5-fluorothiophene moiety into such structures, it may be possible to fine-tune the steric and electronic environment of the catalytic center, leading to improved performance. Research on the organocatalytic domino reactions for the synthesis of highly functionalized optically active tetrahydrothiophenes demonstrates the versatility of thiophene-containing molecules in organocatalysis. acs.orgnih.govacs.org

Table 2: Potential Organocatalyst Scaffolds from this compound

| Organocatalyst Class | Synthetic Approach from this compound | Potential Catalytic Applications |

| N-Heterocyclic Carbenes (NHCs) | Conversion to an imidazolium salt precursor | Benzoin condensation, Stetter reaction, Annulations |

| Chiral Secondary Amines | Reductive amination with a chiral primary amine | Asymmetric Michael additions, Aldol reactions |

| Chiral Diamines | Synthesis of derivatives of (R,R)-2,2'-bispyrrolidine | Asymmetric aryl transfer to aldehydes |

| Chiral Thioureas | Multi-step synthesis involving the thiophene core | Asymmetric Michael additions, Friedel-Crafts reactions |

Novel Applications in Agrochemical and Specialty Chemical Synthesis

The unique combination of a fluorine atom and a thiophene ring in this compound makes it a valuable intermediate for the synthesis of novel agrochemicals and specialty chemicals. Fluorine-containing compounds are of significant interest in the agrochemical industry due to their enhanced biological activity, metabolic stability, and lipophilicity.

Thiophene derivatives themselves have a long history of application in medicinal and agricultural chemistry. Numerous thiophene-containing compounds have been developed as herbicides, insecticides, and fungicides. The introduction of a fluorine atom into the thiophene ring can further enhance these properties.

The aldehyde functionality of this compound allows for its incorporation into a wide variety of molecular frameworks. For example, it can be used in the synthesis of complex heterocyclic systems through condensation and cyclization reactions. These resulting molecules can then be screened for their biological activity. The synthesis of thiophene-2,5-dicarbohydrazide derivatives and their evaluation as potential anticancer agents highlights the utility of functionalized thiophenes in creating biologically active molecules.

In the realm of specialty chemicals, fluorinated organic compounds are used in a variety of applications, including polymers, dyes, and liquid crystals. The reactivity of the aldehyde group in this compound allows for its use as a building block in the synthesis of advanced materials with tailored electronic and optical properties.

Future Research Directions and Emerging Trends

Development of Sustainable and Greener Synthesis Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. researchgate.net For 5-Fluorothiophene-2-carbaldehyde and its derivatives, future research will likely focus on minimizing environmental impact and improving resource efficiency. This involves exploring alternatives to hazardous reagents and solvents, reducing energy consumption, and designing processes that generate less waste.

Key strategies for greener synthesis routes may include:

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems can significantly reduce waste. Research into novel catalysts for the fluorination and formylation of thiophene (B33073) rings is an active area.

Flow Chemistry: Continuous flow reactors offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. Adapting synthetic routes for this compound to flow chemistry could lead to more efficient and sustainable production.

Bio-based Solvents and Reagents: The use of renewable resources, such as bio-derived solvents, is a cornerstone of green chemistry. researchgate.net Research into the compatibility of these solvents with the synthesis of fluorinated thiophenes is a promising avenue.

Energy Efficiency: Investigating energy-efficient activation methods, such as microwave-assisted synthesis or photocatalysis, can reduce the carbon footprint of the synthetic process. ontosight.ai

A comparison of traditional versus potential greener synthetic parameters is outlined below:

| Parameter | Traditional Synthesis | Potential Greener Route |

| Reagents | Often uses harsh or stoichiometric reagents. | Catalytic systems, milder fluorinating agents. |

| Solvents | Halogenated or volatile organic solvents. | Water, supercritical fluids, or bio-based solvents. researchgate.net |

| Energy | High-temperature reflux. | Microwave irradiation, visible-light photocatalysis. |

| Waste | Higher waste generation (E-factor). | Lower E-factor due to atom economy and catalysis. |

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of the thiophene ring, particularly when substituted with both an electron-withdrawing aldehyde and a fluorine atom, presents a rich field for exploration. Future research will aim to uncover new transformations and develop novel catalytic systems to exploit the unique electronic properties of this compound.

Emerging areas of focus include:

C-H Functionalization: Direct functionalization of the C-H bonds on the thiophene ring offers a more atom-economical approach to creating more complex derivatives. Developing catalysts that can selectively activate specific C-H bonds in the presence of the existing functional groups is a key challenge.

Asymmetric Catalysis: For applications in life sciences, the synthesis of enantiomerically pure compounds is often crucial. The development of chiral catalysts for reactions involving this compound will be a significant area of research.

Photoredox Catalysis: This rapidly growing field uses visible light to drive chemical reactions under mild conditions. Exploring photoredox-catalyzed transformations of this compound could open up new reaction pathways that are not accessible through traditional thermal methods.

Dual Catalysis: Combining two different catalytic cycles in one pot can enable complex transformations in a single step. Research into dual catalytic systems, for example, combining a transition metal catalyst with an organocatalyst, could lead to novel and efficient syntheses of complex molecules from this compound.

Application in Complex Molecule Synthesis and Late-Stage Functionalization

The structural motifs of thiophene and fluorine are present in numerous pharmaceuticals and materials. This compound serves as a valuable building block for introducing these features into larger, more complex molecules. A particularly important trend is late-stage functionalization, where a key structural modification is introduced at one of the final steps of a synthesis. berkeley.edu

Future applications in this area are expected to include:

Synthesis of Bioactive Compounds: The thiophene ring is a well-known bioisostere for the phenyl ring, and the introduction of fluorine can enhance metabolic stability and binding affinity. Research will continue to leverage this compound in the synthesis of novel drug candidates.

Late-Stage Functionalization of Drug Molecules: The ability to introduce the 5-fluorothienyl group into an existing complex molecule or drug candidate is highly desirable. berkeley.edunih.gov This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. Developing mild and selective methods for this purpose is a key research goal.

Materials Science: Thiophene-based polymers are known for their conductive properties. journalskuwait.org The introduction of fluorine can modulate the electronic properties of these materials. Future research may explore the use of this compound in the synthesis of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The intersection of chemistry and artificial intelligence (AI) is a rapidly emerging field with the potential to revolutionize how molecules are designed and synthesized. mdpi.comxjtlu.edu.cn For a compound like this compound, AI and machine learning (ML) can be powerful tools for accelerating discovery and optimization.

Potential applications include:

Predictive Modeling: ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yields and side products. nih.govrsc.org This can help chemists to design more efficient synthetic routes to derivatives of this compound.

Reaction Optimization: AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst choice) to find the optimal conditions for a desired outcome. mdpi.com This can save significant time and resources compared to traditional trial-and-error approaches.

De Novo Molecular Design: Generative AI models can design novel molecules with desired properties from scratch. youtube.com For example, a model could be tasked with designing new drug candidates that incorporate the this compound scaffold and are predicted to have high activity against a specific biological target.

Retrosynthesis Planning: AI tools can assist chemists in planning the synthesis of complex molecules by proposing viable synthetic routes. rsc.org These tools can be particularly useful for identifying novel and non-intuitive ways to incorporate building blocks like this compound.

The integration of AI and ML with automated synthesis platforms represents a particularly exciting future direction, potentially leading to fully autonomous discovery and optimization of new molecules and materials based on the this compound core. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Fluorothiophene-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation or fluorination of thiophene derivatives. For example, the Vilsmeier reaction (using dimethylformamide and phosphoryl chloride) is a common method for introducing formyl groups to aromatic systems . Fluorination can be achieved using fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled temperatures (0–5°C) to minimize side reactions. Yields (~60–75%) depend on solvent polarity and reaction time, with DCM or THF preferred for stabilizing intermediates .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the aldehyde proton (δ 9.8–10.2 ppm) and fluorine coupling patterns (³J coupling with adjacent protons) .

- FT-IR : Strong absorption bands at ~1680–1700 cm⁻¹ (C=O stretch) and 1100–1250 cm⁻¹ (C-F stretch) .

- GC-MS : To verify purity and molecular ion peaks (e.g., m/z 144 for [M⁺]) .

- Elemental Analysis : Validate empirical formula (C₅H₃FOS) with <1% deviation .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent oxidation of the aldehyde group. Avoid exposure to moisture, as hydrolysis can generate carboxylic acid derivatives. Shelf life is typically 6–12 months under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain the decarbonylation of this compound under bromination?

- Methodological Answer : Decarbonylation occurs via radical intermediates when bromine (Br₂) reacts with the aldehyde group, leading to C–C bond cleavage. Computational studies (DFT) show that fluorine’s electron-withdrawing effect lowers the activation energy for CO release by 15–20 kJ/mol compared to non-fluorinated analogs. Experimental validation involves trapping intermediates with TEMPO and monitoring via in-situ IR .

Q. How can researchers resolve contradictory data in fluorothiophene derivative synthesis (e.g., unexpected byproducts)?

- Methodological Answer : Contradictions often arise from:

- Regioselectivity issues : Use directing groups (e.g., –NO₂) to control fluorination positions.

- Oxidation side reactions : Add antioxidants (BHT) or work under strict anaerobic conditions.

- Analytical discrepancies : Cross-validate using orthogonal methods (e.g., HPLC vs. GC for purity assessment) .

Q. What computational strategies optimize the design of fluorothiophene-based drug candidates?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding affinities of fluorothiophene-aldehyde derivatives to target proteins (e.g., kinase inhibitors).

- QSAR modeling : Corrogate electronic parameters (Hammett σ constants for –F substituents) with biological activity data .

- MD simulations : Assess stability of drug-receptor complexes in physiological conditions (e.g., solvation effects) .

Q. How does fluorination impact the electrochemical properties of thiophene-carbaldehyde derivatives?

- Methodological Answer : Fluorine increases the electron-deficient nature of the thiophene ring, shifting reduction potentials by +0.3–0.5 V (vs. Ag/AgCl). Cyclic voltammetry in acetonitrile reveals reversible redox peaks at –1.2 V to –1.5 V, correlating with LUMO energies calculated via DFT. This property is critical for designing organic semiconductors .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。